Lipophilicity Comparison Across Analogs
The target compound exhibits an intermediate computed lipophilicity (XLogP3-AA = 1.5) that lies between the 1,6-dimethyl analog (XLogP3-AA ≈ 1.0) and the 1,6-diethyl analog (XLogP3-AA ≈ 2.0). [1] This 0.5 logP unit differential per alkyl carbon adjustment is critical for medicinal chemistry campaigns targeting CNS penetration (optimal logP 1–3) and for controlling aqueous solubility in biochemical assays. [2]
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | 1,6-Dimethyl analog: XLogP3-AA ≈ 1.0; 1,6-Diethyl analog: XLogP3-AA ≈ 2.0 |
| Quantified Difference | Δ logP = +0.5 vs. 1,6-dimethyl; Δ logP = –0.5 vs. 1,6-diethyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
The 0.5 logP increment over the 1,6-dimethyl analog improves membrane permeability potential without crossing into the higher logP range (>2) where solubility and metabolic clearance risks increase, offering a balanced profile for lead optimization.
- [1] PubChem Computed Properties: XLogP3-AA values for 1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde (1.5), 1,6-dimethyl analog (1.0), and 1,6-diethyl analog (2.0). National Center for Biotechnology Information, 2026. View Source
- [2] Waring, M.J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5, 235–248. View Source
